molecular formula C24H23BrFNO4 B6093405 3,5-DIETHYL 4-(4-BROMOPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIETHYL 4-(4-BROMOPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B6093405
M. Wt: 488.3 g/mol
InChI Key: FTYRGBAYKXWCQV-UHFFFAOYSA-N
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Description

3,5-DIETHYL 4-(4-BROMOPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class. This compound is characterized by its unique structure, which includes bromophenyl and fluorophenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 4-(4-BROMOPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The process often starts with the preparation of the bromophenyl and fluorophenyl intermediates, followed by their incorporation into the dihydropyridine framework through a series of condensation and cyclization reactions. Common reagents used in these reactions include bromine, fluorine, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 4-(4-BROMOPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions include various substituted dihydropyridine and pyridine derivatives, which can have different chemical and physical properties .

Scientific Research Applications

3,5-DIETHYL 4-(4-BROMOPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 4-(4-BROMOPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets, such as ion channels and receptors. The compound can modulate the activity of these targets, leading to various physiological effects. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive agent with a similar dihydropyridine structure.

    Nicardipine: Known for its vasodilatory effects and used in the treatment of hypertension.

Uniqueness

3,5-DIETHYL 4-(4-BROMOPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromophenyl and fluorophenyl groups differentiates it from other dihydropyridine derivatives, potentially leading to unique interactions with molecular targets.

Properties

IUPAC Name

diethyl 4-(4-bromophenyl)-1-[(4-fluorophenyl)methyl]-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrFNO4/c1-3-30-23(28)20-14-27(13-16-5-11-19(26)12-6-16)15-21(24(29)31-4-2)22(20)17-7-9-18(25)10-8-17/h5-12,14-15,22H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYRGBAYKXWCQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)Br)C(=O)OCC)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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